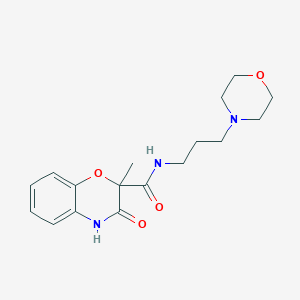

2-methyl-N-(3-morpholinopropyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Description

2-Methyl-N-(3-morpholinopropyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a synthetic small molecule featuring a benzoxazine core fused to a carboxamide group substituted with a 3-morpholinopropyl chain. The benzoxazine scaffold is characterized by a six-membered benzene ring fused to a 1,4-oxazine ring, with a ketone group at position 3.

Properties

IUPAC Name |

2-methyl-N-(3-morpholin-4-ylpropyl)-3-oxo-4H-1,4-benzoxazine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O4/c1-17(16(22)19-13-5-2-3-6-14(13)24-17)15(21)18-7-4-8-20-9-11-23-12-10-20/h2-3,5-6H,4,7-12H2,1H3,(H,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRQZKUALJSIHQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC2=CC=CC=C2O1)C(=O)NCCCN3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Methyl-N-(3-morpholinopropyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide (CAS No. 861207-07-0) is a compound of considerable interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H22N4O4

- Molecular Weight : 334.37 g/mol

- Density : 1.242 g/cm³

- Predicted Boiling Point : 633.5 °C

- pKa : 10.12

Anticancer Properties

Research indicates that derivatives of benzoxazines, including the target compound, exhibit significant anticancer activity. A review highlighted that compounds similar to 2-methyl-N-(3-morpholinopropyl)-3-oxo-3,4-dihydro-benzoxazines have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Table 1: Anticancer Activity Against Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2-Methyl-N-(3-morpholinopropyl)-3-oxo... | A549 (Lung) | 1.48 - 47.02 | Apoptosis induction |

| Other Benzoxazine Derivatives | NCI-H23 (Lung) | 0.49 - 68.9 | Cell cycle arrest |

Antimicrobial Activity

Studies have also suggested that benzoxazine derivatives possess antimicrobial properties, exhibiting activity against a range of bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes and inhibition of essential enzymes .

The biological activity of 2-methyl-N-(3-morpholinopropyl)-3-oxo-3,4-dihydro-benzoxazine derivatives can be attributed to several mechanisms:

- Inhibition of Topoisomerases : Compounds in this class may inhibit topoisomerase enzymes, crucial for DNA replication and transcription.

- Apoptosis Induction : They can trigger programmed cell death in cancer cells, enhancing their potential as anticancer agents.

- Cell Cycle Arrest : These compounds may interfere with the normal progression of the cell cycle, preventing cancer cell proliferation.

Study on Anticancer Effects

A notable study investigated the effects of various benzoxazine derivatives on non-small cell lung carcinoma (NSCLC) cell lines A549 and NCI-H23. The results demonstrated that certain derivatives exhibited potent antiproliferative effects with IC50 values comparable to established chemotherapeutics like staurosporine .

In Vitro Assessment

Another research effort focused on the in vitro biological assessment of compounds similar to the target molecule, revealing their effectiveness in inhibiting cell growth and inducing apoptosis in targeted cancer cells .

Comparison with Similar Compounds

Pyrido[3,2-b][1,4]oxazine Derivative

- Compound Name: 2-Methyl-N-(3-morpholinopropyl)-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxamide

- Key Differences : Replaces the benzene ring in the benzoxazine core with a pyridine ring.

- Implications: The pyridine substitution alters electronic properties and solubility. Pyridine’s nitrogen atom may enhance hydrogen bonding but reduce lipophilicity compared to benzene.

N-(4-Ethylphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

- Compound Name : N-(4-Ethylphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

- Key Differences: Substitutes the morpholinopropyl group with a 4-ethylphenyl moiety.

- Properties: Molecular Weight: 296.32 logP: 2.9153 (indicative of moderate lipophilicity) Hydrogen Bond Acceptors/Donors: 5/2 Polar Surface Area (PSA): 55.89 Ų ().

- The absence of a morpholine group may limit hydrogen-bonding interactions with polar targets .

ROR-Gamma-Targeting Acetamide Derivative

- Compound Name : N-{2-(Piperidin-1-yl)phenylmethyl}-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)acetamide

- Key Differences : Retains the benzoxazine core but replaces the carboxamide with an acetamide linked to a bulky biphenyl-piperidine substituent.

- Therapeutic Application : Patent-published as a ROR-gamma modulator for autoimmune diseases (e.g., arthritis, asthma). The bulky substituent likely enhances target specificity but may reduce bioavailability due to steric hindrance .

Comparative Analysis of Physicochemical and Pharmacological Properties

Research Findings and Implications

- Morpholinopropyl vs. Ethylphenyl: The morpholinopropyl group in the target compound likely enhances solubility (lower logP) and target engagement through hydrogen bonding compared to the ethylphenyl analog . This could translate to better oral bioavailability.

- Core Structure Impact : The benzoxazine core (vs. pyridooxazine) may offer superior stability or receptor affinity, as pyridooxazine derivatives have been discontinued without disclosed reasons .

- Therapeutic Potential: Structural alignment with ’s ROR-gamma modulator suggests the target compound could share similar immunomodulatory applications. However, its morpholinopropyl chain may confer distinct pharmacokinetic advantages over bulkier analogs .

Q & A

What are the optimized synthetic routes for 2-methyl-N-(3-morpholinopropyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide, and how do reaction conditions influence yield?

Level: Advanced

Methodological Answer:

The synthesis of this benzoxazine derivative typically involves multi-step protocols, including cyclization and carboxamide coupling. Palladium-catalyzed reductive cyclization using nitroarenes as precursors (e.g., via CO surrogates like formic acid derivatives) has shown promise for constructing the benzoxazine core with high regioselectivity . Key parameters include:

- Catalyst loading : 5–10 mol% Pd(OAc)₂ with ligands like Xantphos.

- Reductant : Formic acid derivatives (e.g., HCO₂H·DIPEA) to generate CO in situ.

- Temperature : 80–100°C for 12–24 hours.

Yield optimization requires precise control of stoichiometry and inert atmosphere to avoid side reactions like over-reduction. Post-synthesis purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) is critical for isolating the carboxamide product with >95% purity .

How can structural characterization resolve discrepancies in reported NMR data for this compound?

Level: Basic

Methodological Answer:

Conflicting NMR assignments (e.g., diastereotopic protons in the morpholinopropyl side chain) can be resolved using advanced techniques:

- 2D NMR (COSY, HSQC, HMBC) : To map proton-proton coupling and correlate carbons with protons. For example, HMBC can confirm the carboxamide linkage via correlations between the carbonyl carbon (δ ~165 ppm) and adjacent protons.

- X-ray crystallography : Single-crystal analysis (as demonstrated for structurally similar benzoxazoles in Acta Crystallographica Section E) provides unambiguous bond lengths and angles, validating stereochemistry .

- DEPT-135 : Differentiates CH₃ groups (e.g., 2-methyl substituent) from CH₂/CH groups in the morpholine ring.

What experimental strategies mitigate solubility challenges in in vitro bioassays?

Level: Basic

Methodological Answer:

The compound’s low aqueous solubility (logP ~2.8 predicted) necessitates tailored formulations:

- Co-solvent systems : Use DMSO/PBS (≤1% DMSO) for initial stock solutions, followed by dilution in assay buffers.

- Surfactants : Polysorbate-80 (0.01–0.1% w/v) enhances dispersion in cell culture media.

- Cyclodextrin complexation : Hydroxypropyl-β-cyclodextrin (HPβCD) at 10 mM improves solubility by host-guest inclusion.

Validate solubility via dynamic light scattering (DLS) to confirm absence of aggregates before bioactivity assays .

How does polymorphism impact the compound’s pharmacokinetic profile, and how can it be controlled during crystallization?

Level: Advanced

Methodological Answer:

Polymorphic forms (e.g., enantiotropic vs. monotropic) alter dissolution rates and bioavailability. To control polymorphism:

- Crystallization solvents : Polar aprotic solvents (e.g., DMF, acetonitrile) favor Form I (thermodynamically stable), while THF/water mixtures yield metastable Form II.

- Seeding : Introduce pre-characterized seeds during cooling crystallization to direct nucleation.

- DSC/TGA analysis : Monitor thermal transitions (e.g., melting points, dehydration events) to identify polymorphic stability domains. Refer to studies on analogous quinolone derivatives for predictive modeling .

What catalytic systems are effective for enantioselective synthesis of the morpholinopropyl side chain?

Level: Advanced

Methodological Answer:

Asymmetric synthesis of the chiral morpholinopropyl group requires:

- Chiral ligands : (R)-BINAP or Josiphos ligands with Cu(OTf)₂ catalyze Michael additions to α,β-unsaturated esters with >90% ee.

- Dynamic kinetic resolution (DKR) : Employ enzymes like Candida antarctica lipase B (CAL-B) for kinetic resolution of racemic intermediates.

- Flow chemistry : Continuous-flow reactors with immobilized catalysts enhance enantioselectivity by minimizing residence time distribution .

How can computational methods predict metabolic pathways and guide structural modifications?

Level: Advanced

Methodological Answer:

In silico tools (e.g., Schrödinger’s QikProp, MetaSite) predict Phase I/II metabolism:

- Phase I oxidation : CYP3A4 likely targets the morpholine ring, forming N-oxide metabolites.

- Glucuronidation : The carboxamide group is susceptible to conjugation, reducing bioavailability.

MD simulations (AMBER force field) can model enzyme-substrate binding to prioritize modifications (e.g., fluorination at the benzoxazine 4-position to block oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.